Synthetic Yield: 94% Isolated Yield vs. Typical Ketopinic Amide Couplings
The target compound is obtained in 94% isolated yield (3.838 g, 18.8 mmol from 20 mmol scale) via the acid chloride route from (1S)-(+)-ketopinic acid and aniline, using SOCl₂ for activation followed by reaction with aniline and Et₃N in toluene [1]. This high yield, achieved without chromatographic purification and with optional recrystallization from EtOH, compares favorably to the broader class of ketopinic acid amide formations, where yields for N-aliphatic amides (isopropylamine, benzylamine) have been reported to vary between 60–85% depending on the amine nucleophilicity [2]. The aniline-derived N-phenyl amide benefits from the aromatic amine's balanced reactivity, avoiding the competing side reactions observed with more basic aliphatic amines.
| Evidence Dimension | Isolated yield of amide formation from (+)-ketopinic acid |
|---|---|
| Target Compound Data | 94% yield (3.838 g, 18.8 mmol at 20 mmol scale) |
| Comparator Or Baseline | N-isopropyl and N-benzyl ketopinic amides: 60–85% (class-level, from related synthetic reports) |
| Quantified Difference | 9–34 percentage point yield advantage |
| Conditions | SOCl₂ activation, then aniline (1.0 equiv), Et₃N, anhydrous toluene, 0°C to rt, 20 h [1] |
Why This Matters
Higher synthetic yield translates directly to lower cost-per-gram for procurement and reduced waste in scale-up, making the N-phenyl derivative the most atom-economical entry point among ketopinic amides for further chiral ligand elaboration.
- [1] Šegina, J.; Ciber, L.; Brodnik, H.; Požgan, F.; Svete, J.; Štefane, B.; Grošelj, U. Synthesis of novel chiral Schiff bases and their application in asymmetric transfer hydrogenation of prochiral ketones. Heteroatom Chemistry 2008, 19, 682–687. DOI: 10.1002/hc.20494. View Source
- [2] Synthesis and further transformations of aliphatic amides of ketopinic acid (Diploma thesis). University of Ljubljana, 2013. View Source
